Rhein Disulfate

Description

Evolution of Research on Rhein (B1680588) and its Conjugates

Initial research into Rhein centered on its role as an active metabolite of senna glycosides and its presence in medicinal herbs. For decades, studies have documented its diverse pharmacological effects, including anti-inflammatory, antioxidant, anticancer, hepatoprotective, and nephroprotective activities. scialert.netimrpress.comnih.gov However, the clinical application of Rhein has been hampered by its low water solubility and poor oral bioavailability. nih.gov

This limitation has steered modern research towards the structural modification and investigation of Rhein conjugates. nih.gov The scientific community has recognized that understanding the metabolic transformation of Rhein is crucial. These transformations, primarily occurring through phase II conjugation reactions like glucuronidation and sulfation, can significantly alter the compound's properties. scialert.netimrpress.com The evolution of research now follows a trajectory from characterizing the parent compound to identifying its metabolites and synthesizing derivatives to enhance its therapeutic utility.

Significance of Sulfation in Rhein Metabolism and Derivatization Research

Sulfation is a critical phase II metabolic pathway where a sulfonate group is added to a substrate, a reaction catalyzed by sulfotransferase (SULT) enzymes. nih.gov This process generally increases the water solubility of a compound, facilitating its excretion. In the context of Rhein, sulfation has been identified as a key metabolic route, secondary to glucuronidation. scialert.netimrpress.com

Hypothesized Research Trajectories for Multi-Sulfated Rhein Forms, Including Rhein Disulfate

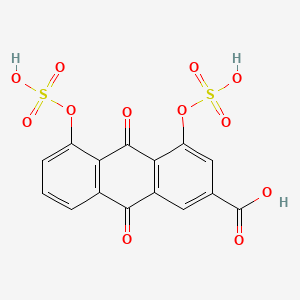

The chemical structure of Rhein features two phenolic hydroxyl groups at positions 4 and 5, both of which are potential sites for sulfation. While research has confirmed the existence of Rhein monosulfate, the formation of a di-sulfated metabolite, this compound, is a scientifically plausible hypothesis that remains largely unexplored. nih.gov

The investigation of polyhydroxylated molecules often reveals the possibility of multiple conjugation steps. nih.gov Therefore, a key hypothesized research trajectory is the exploration of conditions that might lead to the formation of this compound in vivo or the development of methods for its synthesis in vitro. It is conceivable that specific physiological states, variations in SULT enzyme expression, or high-dose administration of Rhein could promote di-sulfation.

Further research could investigate whether a di-sulfated form would exhibit enhanced water solubility, altered cell permeability, or a unique pharmacological profile compared to its mono-sulfated and non-sulfated precursors. The addition of a second sulfate (B86663) group would drastically increase the molecule's polarity, which could have profound implications for its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Known and Hypothesized Metabolites of Rhein

| Compound Name | Type | Status | Potential Significance |

|---|---|---|---|

| Rhein | Parent Compound | Identified | Core biological activities established. |

| Rhein Glucuronide | Phase II Metabolite | Identified | Major metabolite, aids in excretion. nih.gov |

| Rhein Monosulfate | Phase II Metabolite | Identified | Enhances water solubility; may have antioxidant activity. scialert.netimrpress.comnih.gov |

| This compound | Hypothesized Metabolite | Not Identified | Potentially higher water solubility; unknown biological activity. |

Scope and Objectives of this compound Academic Inquiry

A dedicated academic inquiry into this compound would be a logical and valuable extension of the current research on Rhein metabolism. The primary objectives of such an investigation would be to first confirm the existence of this compound and then to characterize its properties.

The scope of this inquiry would necessarily involve a multi-faceted approach:

Chemical Synthesis and Structural Elucidation: The first step would be the chemical or biocatalytic synthesis of this compound to serve as an analytical standard. nih.gov Techniques such as sulfur trioxide-base complexes could be explored for the synthesis of this aryl disulfate. researchgate.net Subsequent structural confirmation would require advanced analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Development of Analytical Methods: A highly sensitive and specific analytical method, likely based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), would need to be developed and validated. mdpi.comresearchgate.netnih.gov This method would be essential for detecting and quantifying the potentially low concentrations of this compound in complex biological matrices like plasma, urine, and tissue homogenates.

In Vivo and In Vitro Metabolic Studies: Using the developed analytical method, researchers could then screen for the presence of this compound in samples from preclinical models and human subjects administered Rhein. In vitro studies using liver microsomes or specific SULT enzyme preparations could help to identify the specific enzymes responsible for its potential formation.

Pharmacological Profiling: Should this compound be successfully synthesized and identified, its biological activities would be evaluated. This would involve a battery of in vitro assays to assess its anti-inflammatory, antioxidant, and other relevant pharmacological properties in comparison to Rhein and Rhein monosulfate.

Table 2: Framework for Academic Inquiry into this compound

| Research Phase | Objective | Key Techniques |

|---|---|---|

| Synthesis & Verification | To produce and confirm the structure of a this compound standard. | Chemical synthesis, Biocatalysis, NMR, HRMS. nih.govresearchgate.net |

| Analytical Development | To create a method for detecting and quantifying this compound. | LC-MS/MS, Sample extraction (SPE, LLE). mdpi.comresearchgate.netnih.gov |

| Metabolic Identification | To search for this compound in biological systems. | In vivo animal studies, in vitro enzyme assays. |

| Biological Evaluation | To determine the pharmacological activity of this compound. | Cell-based assays, enzyme inhibition assays. |

Structure

3D Structure

Properties

IUPAC Name |

9,10-dioxo-4,5-disulfooxyanthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8O12S2/c16-13-7-2-1-3-9(26-28(20,21)22)11(7)14(17)12-8(13)4-6(15(18)19)5-10(12)27-29(23,24)25/h1-5H,(H,18,19)(H,20,21,22)(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQCYAMIJLHXBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OS(=O)(=O)O)C(=O)C3=C(C2=O)C=C(C=C3OS(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Methodologies for Rhein Disulfate and Analogs

Enzymatic and Biotechnological Production of Sulfated Rhein (B1680588) Compounds

Biotechnological methods offer an alternative to chemical synthesis, often providing high specificity and environmentally benign reaction conditions. These approaches utilize enzymes or whole microbial systems to carry out the sulfation reaction.

Enzymatic synthesis mimics the biological metabolic pathway of sulfation. In vivo, this reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs). nih.gov These enzymes transfer a sulfonyl group (SO₃) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor substrate like a hydroxyl group on rhein.

An in vitro enzymatic strategy for producing sulfated rhein would involve:

Enzyme Source: A specific sulfotransferase enzyme capable of acting on rhein. This could be isolated from a natural source or, more commonly, produced recombinantly.

Substrates: Rhein and the universal sulfate (B86663) donor, PAPS.

Reaction Conditions: The components are incubated in a suitable buffer system at an optimal pH and temperature to ensure enzyme stability and activity.

While enzymatic methods offer high regioselectivity, challenges include the high cost of the PAPS cofactor and the potential for low reaction yields, which can make scaling up the process expensive compared to chemical synthesis. nih.gov

Microbial biotransformation utilizes whole microorganisms, such as bacteria or fungi, as biocatalysts to produce desired compounds. hyphadiscovery.com This approach can be advantageous as the microbial cells can regenerate necessary cofactors like PAPS internally. Endophytic fungi, for example, have been identified as producers of host-derived compounds like rhein. researchgate.net

The development of a microbial system for producing sulfated rhein could follow two main paths:

Screening of Microorganisms: A diverse range of microbial strains can be screened for their natural ability to sulfate rhein when it is supplied as a substrate in their growth medium. Some microbes are known to produce sulfated metabolites of various drugs. hyphadiscovery.com

Metabolic Engineering: Common industrial microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, can be genetically engineered to express a heterologous sulfotransferase enzyme known to be active on phenolic compounds. The engineered strain would then be cultured in the presence of rhein, which it would take up and convert into its sulfated forms.

This biotechnological approach holds promise for the sustainable production of sulfated metabolites, potentially offering a cost-effective and scalable manufacturing solution. nih.gov

Purification and Isolation Techniques for Synthetic and Biogenic Rhein Disulfate Analogs

Consistent with the synthesis data, there is a lack of specific protocols for the purification and isolation of this compound. However, general purification techniques for anthraquinones and related organic compounds are well-established and would likely be applicable. These methods are crucial for separating the desired sulfated compound from unreacted starting materials, reagents, and potential byproducts.

Commonly employed purification strategies for compounds structurally similar to this compound include:

Chromatography: Various forms of chromatography are standard for the purification of anthraquinone (B42736) derivatives. nih.govbingol.edu.tr

Column Chromatography: This technique, often utilizing silica (B1680970) gel as the stationary phase, is a fundamental method for the separation of organic compounds based on their polarity. bingol.edu.tr The choice of solvent system (mobile phase) is critical for achieving effective separation.

High-Performance Liquid Chromatography (HPLC): HPLC offers a higher resolution separation and is frequently used for both analytical and preparative scale purification of complex mixtures. nih.gov

Recrystallization: This is a powerful technique for purifying solid organic compounds. The selection of an appropriate solvent or solvent system is paramount, where the compound of interest is soluble at high temperatures but sparingly soluble at lower temperatures. This differential solubility allows for the formation of pure crystals upon cooling, while impurities remain in the mother liquor.

Extraction: Liquid-liquid extraction can be employed to separate compounds based on their differential solubilities in two immiscible liquid phases. nih.gov For a sulfated compound like this compound, which would be more polar than its parent compound, extraction could be a viable initial purification step.

Filtration: Following precipitation or crystallization, filtration is used to separate the solid purified compound from the liquid phase.

It is important to note that the specific application and optimization of these techniques for this compound would require empirical investigation, as the exact physical and chemical properties of this compound will dictate the most effective purification strategy.

Table 1: General Purification Techniques Potentially Applicable to this compound

| Technique | Principle of Separation | Key Considerations |

| Column Chromatography | Differential adsorption of components to a stationary phase. | Choice of stationary phase (e.g., silica gel, alumina) and mobile phase (solvent system). |

| HPLC | High-resolution separation based on partitioning between a stationary and a mobile phase under high pressure. | Column type (e.g., reversed-phase, normal-phase), mobile phase composition, and flow rate. |

| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Selection of an appropriate solvent, control of cooling rate to influence crystal size and purity. |

| Liquid-Liquid Extraction | Differential solubility of a compound in two immiscible liquid phases. | Choice of immiscible solvents, pH adjustment to alter the solubility of acidic or basic compounds. |

Advanced Analytical Characterization and Quantification of Rhein Disulfate

Chromatographic Methodologies for Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation of Rhein (B1680588) Disulfate from complex biological matrices and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is the most prominent and suitable technique for this purpose.

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC is the cornerstone for the analysis of Rhein and its metabolites, including sulfated conjugates. imrpress.com The technique offers high resolution, sensitivity, and speed. For Rhein Disulfate, a reversed-phase HPLC (RP-HPLC) approach is typically employed.

Methodologies often involve a C18 column for separation, which is effective for retaining and separating moderately polar to nonpolar compounds like anthraquinone (B42736) derivatives. imrpress.comscialert.net The mobile phase generally consists of a mixture of an aqueous component, often with a pH modifier like formic acid or phosphoric acid to improve peak shape and ionization efficiency, and an organic solvent such as acetonitrile (B52724) or methanol. imrpress.comscialert.net Gradient elution is frequently utilized to effectively separate metabolites with varying polarities that may be present in a single sample.

Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector. Rhein and its derivatives exhibit characteristic absorbance in the UV-visible spectrum, with a common detection wavelength set around 254 nm. scialert.net The purity of a this compound sample can be assessed by the symmetry of its chromatographic peak and the absence of co-eluting impurities.

| Parameter | Typical Conditions for Rhein Metabolite Analysis |

| Column | Reversed-phase C18 (e.g., 4.6 x 100 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | DAD or UV-Vis at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Applications

Gas Chromatography is generally not a suitable method for the analysis of this compound. Due to its high polarity, low volatility, and thermal instability, direct analysis by GC is not feasible. The compound would require derivatization to increase its volatility, a complex and often inefficient process for highly polar molecules like sulfates. Therefore, the scientific literature focuses exclusively on liquid chromatography-based methods for the analysis of Rhein and its conjugated metabolites.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods are essential for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise chemical structure of a molecule. For this compound, ¹H NMR and ¹³C NMR would be used to confirm the core Rhein structure and, crucially, to identify the positions of the sulfate (B86663) groups on the anthraquinone skeleton.

While specific NMR data for this compound is not publicly available, analysis of related Rhein derivatives provides insight. nih.gov The attachment of sulfate groups would cause significant downfield shifts in the signals of adjacent protons and carbons in the NMR spectra compared to the parent Rhein molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in confirming the exact points of sulfation by revealing proton-proton and proton-carbon correlations across several bonds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the preferred method for identifying and quantifying Rhein metabolites in biological fluids. scialert.netmdpi.com This technique provides molecular weight information and fragmentation patterns that are characteristic of the compound's structure.

For this compound, analysis would be conducted using an electrospray ionization (ESI) source, typically in negative ion mode, which is highly sensitive for sulfated and carboxylated compounds. The precursor ion would correspond to the deprotonated molecule [M-H]⁻ or [M-2H]²⁻.

Tandem mass spectrometry (MS/MS) would be used to generate a specific fragmentation pattern. A characteristic neutral loss of 80 Da, corresponding to a sulfate group (SO₃), would be a key indicator of a sulfated metabolite. researchgate.net For a disulfate, two consecutive or a single neutral loss of 160 Da might be observed. The fragmentation of the remaining Rhein structure would further confirm its identity. This high selectivity allows for the development of sensitive quantitative methods using Multiple Reaction Monitoring (MRM). mdpi.comscilit.com

| Parameter | Typical Conditions for Rhein Metabolite MS Analysis |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Analysis Mode | Full Scan and Tandem MS (MS/MS) |

| Precursor Ion (m/z) | [M-H]⁻ or [M-2H]²⁻ |

| Key Fragmentation | Neutral loss of SO₃ (80 Da) |

| Quantitative Mode | Multiple Reaction Monitoring (MRM) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and chromophores within this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of the sulfate groups. The spectrum of this compound would show strong, characteristic absorption bands for the S=O stretching vibrations, typically in the region of 1210-1350 cm⁻¹ (asymmetric) and 1040-1060 cm⁻¹ (symmetric). Additionally, the spectrum would retain the characteristic peaks of the parent Rhein molecule, such as the C=O stretching of the quinone and carboxylic acid groups, and the O-H stretching of the hydroxyl groups, although their positions might be altered. thno.org

Trace Analysis and Quantification in Biological Matrices (Experimental Models)

The investigation of this compound in biological systems necessitates highly sensitive and specific analytical methodologies for its detection and quantification at trace levels. While direct and extensive research on "this compound" is limited in publicly available scientific literature, studies on the broader category of sulfated rhein metabolites, particularly Rhein sulfate, provide valuable insights into the analytical strategies employed for this class of compounds in experimental models.

The metabolism of rhein in vivo has been shown to proceed through several pathways, including sulfation, although it is considered a less predominant route compared to glucuronidation. scialert.netimrpress.com One study reported that after oral administration, approximately 20% of rhein is excreted as sulfate conjugates. frontiersin.orgresearchgate.net The analysis of these sulfated metabolites is crucial for a comprehensive understanding of the pharmacokinetics and metabolic fate of rhein.

Advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the methods of choice for the characterization and quantification of rhein and its metabolites in complex biological matrices such as plasma. scialert.netimrpress.commdpi.commdpi.com These methods offer the high selectivity and sensitivity required for distinguishing and measuring structurally similar compounds at low concentrations. mdpi.com

Another investigation into the metabolic profile of rhein in rats following the oral administration of different formulations also identified sulfation as a metabolic pathway. scialert.netimrpress.com This study utilized ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS/MS) to identify various metabolites in plasma, urine, and several organ tissues. scialert.netimrpress.com The findings indicated that while glucuronidation was the main metabolic route, sulfated conjugates of rhein were also detected. scialert.netimrpress.com

The following tables summarize the key aspects of the analytical methodologies used for the analysis of sulfated rhein metabolites in experimental models, based on the available literature.

Table 1: Analytical Method for Rhein Metabolites in Rat Plasma

| Parameter | Details |

|---|---|

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Biological Matrix | Rat Plasma |

| Metabolites Analyzed | Rhein, Rhein Glucuronides, Rhein Sulfate (stability assessed) |

| Sample Preparation | Protein precipitation followed by sonication and centrifugation. |

| Chromatographic Separation | ACE C18 column with a mobile phase of ammonium (B1175870) acetate (B1210297) and acetonitrile. |

| Detection | Sciex 4000 Q-Trap LC-MS/MS in negative ion mode with Multiple Reaction Monitoring (MRM). |

| Lower Limit of Quantification (LLOQ) | 7.81 nM for Rhein and its glucuronides. |

| Precision | Below 9.14% |

| Accuracy | Within 80.1–104.2% |

Data derived from a study on the quantification of Rhein and its metabolites. mdpi.com

Table 2: Stability Assessment of Rhein Sulfate in Rat Plasma

| Condition | Duration | Stability |

|---|---|---|

| Room Temperature (25°C) | 6 hours | Stable (within acceptable range of 80% to 120% of initial concentration) |

| Long-term Storage (-80°C) | 60 days | Stable (within acceptable range of 80% to 120% of initial concentration) |

| Freeze-Thaw Cycles | 3 cycles (-80°C to 25°C) | Stable (within acceptable range of 80% to 120% of initial concentration) |

This table is based on the stability assessment performed for Rhein sulfate in a validated analytical method. mdpi.com

Table 3: Metabolic Profiling of Rhein in Rats

| Parameter | Details |

|---|---|

| Analytical Technique | Ultra-High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS) |

| Experimental Model | Sprague-Dawley rats |

| Biological Samples | Plasma, urine, brain, heart, liver, kidney |

| Identified Metabolic Pathways | Glucuronidation, Methylation, Sulfation |

| Key Finding | Glucuronidation was the main metabolic pathway, followed by methylation and sulfation. |

Information from a comparative pharmacokinetic and metabolic profile study of Rhein. scialert.netimrpress.com

It is important to note that while these studies confirm the existence of sulfated rhein metabolites and outline the analytical approaches for their detection, specific quantitative data for this compound in various biological matrices from experimental models remains largely unreported in the reviewed scientific literature. Future research focusing specifically on the isolation, characterization, and quantification of this compound would be necessary to fill this knowledge gap.

Biochemical and Molecular Research on Rhein Disulfate

Investigational Studies on Enzyme Interactions and Substrate Specificity

The biotransformation of compounds like rhein (B1680588) involves Phase II metabolizing enzymes, primarily sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs). mcconline.org.inwikipedia.org These enzymes are crucial for increasing the water solubility of xenobiotics, facilitating their excretion. nih.govresearchgate.net

Sulfotransferase Interactions and Kinetics

Sulfotransferases catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate. nih.govnumberanalytics.com The human cytosol contains several SULT isoforms, with SULT1A1, SULT1A3/4, SULT1B1, SULT1E1, and SULT2A1 being the most significant for xenobiotic metabolism. nih.gov

Studies on rhein, the precursor to its sulfated metabolites, have shown that it can interact with and inhibit sulfotransferases. Specifically, rhein has been demonstrated to suppress the activity of SULT2A1 and, at higher concentrations, SULT1A1 in human cell lines like HepG2 and Caco-2. mcconline.org.in One study found that rhein inhibited SULT1A1 activity in HepG2 cells with significant effects observed at concentrations of 10 µM and 100 µM. mcconline.org.in This suggests that the parent compound can modulate the activity of enzymes responsible for its own sulfation and that of other substrates. The kinetic nature of this inhibition by similar compounds has often been found to be non-competitive or mixed-type. researchgate.net

While direct kinetic data for the formation of rhein disulfate is not available, the general mechanism of SULTs follows Michaelis-Menten kinetics. numberanalytics.com The determination of kinetic parameters such as Kₘ and Vₘₐₓ would be essential for understanding the efficiency and capacity of the enzymatic pathway leading to a disulfated metabolite.

Interactive Table: Inhibition of Human Sulfotransferase (SULT) Activity by Rhein

This table summarizes findings on the inhibitory effects of the parent compound, rhein, on the activity of key human sulfotransferase enzymes in cellular models. Data specific to this compound is not currently available.

| Cell Line | Enzyme Target | Rhein Concentration (µM) | Observed Effect | Reference |

| HepG2 | hSULT1A1 | 10 | Significant Inhibition | mcconline.org.in |

| HepG2 | hSULT1A1 | 100 | Significant Inhibition | mcconline.org.in |

| HepG2 | hSULT2A1 | 1 | Concentration-dependent inhibition | mcconline.org.in |

| HepG2 | hSULT2A1 | 10 | Concentration-dependent inhibition | mcconline.org.in |

| HepG2 | hSULT2A1 | 100 | Concentration-dependent inhibition | mcconline.org.in |

| Caco-2 | hSULT1A1 | Up to 100 | No significant influence | mcconline.org.in |

| Caco-2 | hSULT2A1 | 100 | Moderate suppression | mcconline.org.in |

Glucuronosyltransferase Cross-Reactivity

UDP-glucuronosyltransferases (UGTs) are a family of enzymes that catalyze the conjugation of glucuronic acid to various substrates, a major metabolic pathway for rhein. wikipedia.orgmdpi.com In humans, the primary UGT enzymes involved in rhein glucuronidation are UGT1A1, UGT1A9, and UGT2B7. researchgate.net The primary metabolite is rhein acyl glucuronide. nih.gov

There is no direct evidence to suggest that this compound is a substrate for or an inhibitor of UGTs. Typically, sulfation and glucuronidation are parallel and sometimes competing Phase II pathways. scialert.net A molecule that has undergone disulfation would already be significantly water-soluble, making further glucuronidation less likely, though not impossible. Research on the cross-reactivity of sulfated metabolites with UGTs is limited. Studies on rhein's primary glucuronide metabolite, rhein acyl glucuronide, have shown it to be a potent inhibitor of organic anion transporters (OATs), which are involved in the renal excretion of drugs. nih.gov This indicates that metabolites can possess their own distinct biological interactions.

Receptor Binding and Ligand-Target Interaction Research in Cellular Systems

Direct receptor binding studies for this compound are not documented. However, research into its parent compound, rhein, has identified several molecular targets. Rhein has been shown to be an inhibitor of Scavenger Receptor A (SRA), which may play a role in modulating immunosuppression. researchgate.net Molecular modeling suggests rhein binds to the cysteine-rich domain of the SRA protein. researchgate.net Furthermore, rhein is known to bind to and inhibit liver X receptor alpha and beta. drugbank.com

Ligand-target interaction studies often employ techniques like radioligand binding assays, fluorescence polarization, or surface plasmon resonance to determine binding affinity (Kd) and kinetics. mesoscale.comslideshare.net For this compound, such studies would first require the synthesis or isolation of the pure compound. Its highly polar nature, due to the two sulfate (B86663) groups, might influence its ability to cross cell membranes and interact with intracellular receptors compared to the more lipophilic parent rhein. Future research could explore whether the addition of two sulfate groups alters the binding affinity or specificity for known targets of rhein or creates new interactions.

Modulation of Intracellular Signaling Pathways in Experimental Models

Nuclear Factor-kappa B (NF-κB) Pathway Studies

The NF-κB pathway is a critical regulator of inflammatory responses. nih.gov Extensive research demonstrates that rhein exerts significant anti-inflammatory effects by inhibiting the NF-κB signaling cascade. mdpi.comresearchgate.net Rhein has been shown to suppress the activation of NF-κB, which involves preventing the degradation of its inhibitor, IκBα, and blocking the nuclear translocation of the p65 subunit. nih.govresearchgate.netresearchgate.net This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. nih.govresearchgate.net

While no studies have specifically tested the effects of this compound on the NF-κB pathway, it is plausible that metabolites of rhein could retain some biological activity. The conjugated metabolites of rhubarb anthraquinones, including sulfates, have been reported to possess potent free-radical scavenging activity, which can indirectly modulate inflammatory pathways. scialert.net Investigating whether this compound can influence IκBα phosphorylation or p65 nuclear translocation would be a critical step in determining its specific role in modulating NF-κB signaling.

Mitogen-Activated Protein Kinase (MAPK) Signaling Cascade Investigations

The MAPK family of proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are key signaling molecules that regulate cellular processes like proliferation, differentiation, and apoptosis. nih.gov The parent compound, rhein, has been shown to inhibit the activation of MAPK pathways in various experimental models. nih.govnih.gov For example, in renal cell carcinoma cells, rhein was found to repress the phosphorylation of ERK and JNK. nih.gov Similarly, in models of chronic atrophic gastritis and Parkinson's disease, rhein inhibited the phosphorylation of JNK and p38. researchgate.netnih.gov

Interactive Table: Investigational Findings on Rhein's Modulation of MAPK Pathways

This table presents research findings on the modulation of key Mitogen-Activated Protein Kinase (MAPK) signaling proteins by the parent compound, rhein. Specific data for this compound is not available.

| Cell/Animal Model | Target Protein | Observed Effect of Rhein | Reference |

| Human Renal Cell Carcinoma | p-ERK | Repressed phosphorylation | nih.gov |

| Human Renal Cell Carcinoma | p-JNK | Repressed phosphorylation | nih.gov |

| Chronic Atrophic Gastritis (Mouse) | p-JNK | Reversed H. pylori-induced phosphorylation | nih.gov |

| Chronic Atrophic Gastritis (Mouse) | p-p38 | Reversed H. pylori-induced phosphorylation | nih.gov |

| Parkinson's Disease (Mouse) | p-P38 | Inhibited activation/phosphorylation | researchgate.net |

| Parkinson's Disease (Mouse) | p-JNK | Inhibited activation/phosphorylation | researchgate.net |

As with the NF-κB pathway, direct experimental data on the effects of this compound on MAPK signaling is absent. Future studies would be necessary to determine if this specific metabolite can modulate the phosphorylation state of ERK, JNK, or p38 and, consequently, influence cellular responses.

Oxidative Stress Pathway Modulation

While the parent compound Rhein has demonstrated notable antioxidant properties, research specifically delineating the role of this compound in modulating oxidative stress pathways is sparse. One study has suggested that the conjugated metabolites of rhubarb anthraquinones, which would include sulfates like this compound, may possess more potent free-radical scavenging activity than the original compounds. imrpress.comscialert.net This suggests a potential role for this compound in cellular antioxidant defense mechanisms, though direct evidence and detailed pathway analysis are not yet available. Further research is required to determine if this compound directly influences key oxidative stress pathways, such as the Nrf2-Keap1 pathway, or the expression and activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase.

Cellular Processes Affected in In Vitro Systems

The in vitro effects of this compound on specific cellular processes remain largely uncharacterized in comparison to its parent compound, Rhein.

Cell Cycle Regulation Studies

There is currently a lack of published research specifically investigating the impact of this compound on cell cycle regulation in vitro. Studies on the parent compound, Rhein, have shown that it can induce cell cycle arrest at various phases in different cell lines. nih.govnih.gov However, it is unknown if this compound retains, enhances, or loses this activity. Future studies are needed to ascertain whether this compound can modulate the expression or activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Apoptosis and Cell Death Mechanism Research in Cancer Cell Lines (Experimental)

Similarly, the pro-apoptotic potential of this compound in cancer cell lines has not been a focus of published research to date. The parent molecule, Rhein, is known to induce apoptosis in various cancer cells through multiple signaling pathways, including those involving caspases and Bcl-2 family proteins. nih.govfrontiersin.org Without specific experimental data on this compound, it is not possible to detail its effects on apoptosis and cell death mechanisms in cancer cells.

Extracellular Matrix Remodeling in Fibrosis Models

The influence of this compound on extracellular matrix (ECM) remodeling in the context of fibrosis is another area where specific research is wanting. Rhein has been shown to have anti-fibrotic effects by inhibiting the expression of proteins like TGF-β1 and α-smooth muscle actin (α-SMA), which are crucial in the development of fibrosis. nih.gov Whether this compound contributes to these anti-fibrotic effects is a question that remains to be answered through direct investigation.

Preclinical Pharmacological and Mechanistic Investigations of Rhein Disulfate

In Vitro Mechanistic Studies in Cell Culture Models

Detailed in vitro studies elucidating the specific mechanisms of rhein (B1680588) disulfate are limited. The majority of research has focused on the parent compound, rhein.

Anti-Inflammatory Mechanism Elucidation

Specific studies on the anti-inflammatory mechanisms of rhein disulfate are not well-documented. Research has predominantly centered on rhein, which is known to inhibit the inflammatory pathway mediated by interleukin-1beta (IL-1β). nih.govdrugbank.com The anti-inflammatory effects of rhein are attributed to its ability to reduce the expression of various pro-inflammatory mediators. drugbank.comnih.gov

Modulation of Metabolic Processes in Experimental Cell Lines (e.g., Lipid and Glucose Homeostasis)

There is a lack of specific research on the direct effects of this compound on metabolic processes in cell lines. Studies on the parent compound, rhein, have shown that it can modulate lipid and glucose metabolism by influencing pathways such as the Sirt1/AMPK signaling pathway and by suppressing the expression of sterol regulatory element-binding protein-1c (SREBP-1c). nih.govnih.gov Whether this compound shares these activities or has its own distinct metabolic functions remains to be elucidated.

Ex Vivo Tissue and Organ Perfusion Studies

Specific ex vivo tissue and organ perfusion studies designed to investigate the pharmacological effects of this compound have not been identified in the reviewed literature.

In Vivo Animal Model Research on Biological Activities

The biological activities of this compound in animal models have not been a primary focus of research. Pharmacokinetic studies in rats have identified rhein sulfate (B86663) as a metabolite following the oral administration of rhein or its prodrugs. scialert.netmdpi.com

Models of Inflammatory Conditions

While numerous animal models have been used to demonstrate the anti-inflammatory efficacy of rhein and diacerein (B1670377) in conditions like osteoarthritis, specific studies isolating the effects of the this compound metabolite in these models are not available. nih.govdrugbank.com The therapeutic effects observed in these studies are generally attributed to the active metabolite, rhein.

Models of Fibrotic Disorders

Rhein has demonstrated significant anti-fibrotic effects in a variety of preclinical models, targeting key signaling pathways involved in the pathogenesis of fibrosis in organs such as the kidneys, liver, and lungs. nih.gov

In models of renal fibrosis, rhein has been shown to inhibit the progression of tissue scarring through multiple mechanisms. It can suppress the activation of interstitial fibroblasts, which are primary contributors to the excessive deposition of extracellular matrix (ECM) components. drugbank.com This is achieved by downregulating the expression of alpha-smooth muscle actin (α-SMA) and fibronectin. nih.govdrugbank.com Studies using unilateral ureteral obstruction (UUO) models, a common method for inducing renal fibrosis, have revealed that rhein can reduce tubular atrophy, interstitial proliferation, and abnormal ECM deposition. nih.gov Mechanistically, rhein has been found to interfere with several pro-fibrotic signaling pathways. It inhibits the Transforming Growth Factor-β1 (TGF-β1)/Smad pathway, a central regulator of fibrosis. nih.gov Additionally, rhein modulates the Sonic Hedgehog (SHH)-Gli1-Snail signaling pathway and suppresses the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), which is linked to tubular cell apoptosis and fibrosis progression. nih.govnih.gov In diabetic nephropathy models, rhein appears to suppress the expression of integrin-linked kinase, leading to a reduction in the matrix metalloproteinase-9 to tissue inhibitor of matrix metalloproteinase-1 ratio. drugbank.com

The anti-fibrotic activity of rhein extends to liver fibrosis. It has been observed to improve the structural disorganization of liver lobules and reduce inflammatory cell infiltration. nih.gov A key mechanism in this context is the inhibition of the high expression of TGF-β1 and α-SMA, which are crucial for the activation of hepatic stellate cells, the main fibrogenic cells in the liver. nih.gov

In the context of pulmonary fibrosis, rhein has been shown to decrease the degree of fibrosis and alveolitis. nih.gov Its mechanism involves the inhibition of microRNA-21 (miR-21), which in turn downregulates the expression of TGF-β1, thereby interfering with the TGF-β1/Smad signaling pathway and reducing ECM deposition. nih.gov

| Fibrotic Model | Key Findings | Modulated Pathways | References |

|---|---|---|---|

| Renal Fibrosis (General) | Inhibits renal interstitial fibrosis and glomerular sclerosis; reduces α-SMA and fibronectin deposition. | TGF-β1 pathway | nih.gov |

| Unilateral Ureteral Obstruction (UUO) | Reduces tubular atrophy, necrosis, and interstitial fibrosis; suppresses α-SMA and type I collagen expression. | SHH-Gli1-Snail, STAT3 phosphorylation | nih.govnih.gov |

| Diabetic Nephropathy | Suppresses integrin-linked kinase expression; reduces matrix metalloproteinase-9/tissue inhibitor of matrix metalloproteinase-1 ratio. | Integrin-linked kinase signaling | drugbank.com |

| Liver Fibrosis | Improves liver lobule structure; reduces inflammatory infiltration. | TGF-β1, α-SMA expression | nih.gov |

| Pulmonary Fibrosis | Reduces ECM deposition and alveolitis. | miR-21, TGF-β1/Smad pathway | nih.gov |

Models of Metabolic Dysregulation

Preclinical studies have highlighted the potential of rhein in managing metabolic dysregulation, particularly in the context of glucose and lipid metabolism. It has shown efficacy in improving insulin (B600854) resistance and mitigating complications associated with metabolic disorders like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. nih.govdrugbank.com

Rhein contributes to the regulation of glucose and lipid metabolism through several actions, including the inhibition of cholesterol absorption and the reduction of lipoprotein synthesis. nih.gov In animal models of type 2 diabetes, rhein has been shown to lower plasma glucose levels and increase the survival of pancreatic islet β-cells. drugbank.com The protective effect on islet cells is thought to involve the suppression of dynamin-related protein 1, which prevents mitochondrial fission. drugbank.com Furthermore, rhein can upregulate Sirtuin 1 (Sirt1), a protein that plays a crucial role in improving insulin sensitivity and preventing hepatic steatosis. nih.gov

The compound also influences adipocyte function. It may inhibit adipocyte differentiation by downregulating the peroxisome proliferator-activated receptor-gamma (PPARγ) and its downstream target genes. drugbank.com Another proposed mechanism for its anti-obesity effects involves the inhibition of the liver X receptor (LXR), which leads to an upregulation of uncoupling protein 1 (UCP1) in brown adipose tissue, thereby increasing thermogenesis and contributing to weight reduction. drugbank.com In models of insulin resistance, rhein has been found to inhibit the hexosamine biosynthesis pathway (HBP), which can improve the body's responsiveness to insulin. researchgate.net

| Metabolic Condition | Key Findings | Modulated Pathways/Mechanisms | References |

|---|---|---|---|

| Type 2 Diabetes | Lowers plasma glucose; increases islet β-cell survival. | Suppression of dynamin-related protein 1; antioxidant effects | drugbank.com |

| Insulin Resistance | Improves insulin sensitivity; reduces insulin resistance index. | Upregulation of Sirt1; inhibition of HBP overactivity | nih.govresearchgate.net |

| Obesity/Lipid Metabolism | Reduces body weight and fat content; lowers HDL and LDL. | Inhibition of LXR; downregulation of PPARγ | drugbank.com |

| Non-alcoholic Fatty Liver Disease (NAFLD) | Reverses NAFLD by lowering liver lipids and reducing inflammation. | Lipid-lowering and anti-inflammatory actions | drugbank.com |

Preclinical Oncology Models for Cellular Growth Inhibition and Pathway Modulation

Rhein has demonstrated broad anti-cancer activity in a range of preclinical oncology models, affecting cancer cell proliferation, apoptosis, migration, and invasion through the modulation of numerous signaling pathways. nih.gov

In colorectal cancer (CRC) cells, rhein has been shown to significantly inhibit cell growth by inducing S-phase cell cycle arrest and apoptosis. mdpi.com It also suppresses CRC cell migration and invasion by targeting the mTOR signaling pathway and promoting mTOR protein degradation via the ubiquitin-proteasome pathway. mdpi.com

For breast cancer, particularly SK-BR-3 cells, rhein has been found to inhibit cell proliferation and differentiation by targeting the PI3K/Akt/ERK pathway. nih.gov This leads to the degradation of NF-κB and COX-2, and inhibits the expression and phosphorylation of HER-2. nih.gov

In liver cancer cell lines such as HepG2 and Huh7, rhein induces apoptosis by promoting the production of reactive oxygen species (ROS), which leads to a loss of mitochondrial membrane potential and activation of the JNK/Jun/Caspase-3 signaling pathway. nih.gov It also suppresses proliferation, migration, and invasion by inhibiting the Ras/ERK signaling pathway. nih.gov Furthermore, rhein can induce the degradation of β-catenin, a key molecule in cell proliferation, and subsequently decrease the expression of its downstream targets like cyclin D1 and c-myc. nih.gov

Rhein's anti-cancer effects have also been observed in other cancer types. In oral cancer, it inhibits cell migration and invasion by regulating proteins involved in the epithelial-mesenchymal transition (EMT) and induces apoptosis by inhibiting the AKT/mTOR signaling pathway. nih.gov In bladder cancer cells, it enhances TRAIL-mediated apoptosis by increasing the expression of death receptor 5 (DR5). nih.gov For pancreatic cancer, rhein has been shown to sensitize cancer cells to EGFR inhibitors by inhibiting STAT3. mdpi.com

| Cancer Type | Cell Line(s) | Effect | Modulated Pathways | IC50 Value (μmol/L) | References |

|---|---|---|---|---|---|

| Colorectal Cancer | HCT116 | Inhibits growth, migration, and invasion; induces S-phase arrest and apoptosis. | mTOR signaling | Not Specified | mdpi.com |

| Breast Cancer | SK-BR-3 | Inhibits proliferation and differentiation. | PI3K/Akt/ERK, NF-κB, COX-2, HER-2 | 86 | nih.gov |

| Liver Cancer | HepG2, Huh7 | Induces apoptosis; suppresses proliferation, migration, and invasion. | JNK/Jun/Caspase-3, Ras/ERK, β-catenin | 161.5 (HepG2, 24h) | nih.govnih.gov |

| Oral Cancer | YD-10B, Ca9-22 | Inhibits migration and invasion; induces apoptosis. | AKT/mTOR, EMT-related proteins | Not Specified | nih.govmdpi.com |

| Gastric Cancer | HGC-27 | Inhibits proliferation; promotes apoptosis. | NOTCH/JAK/STAT | Not Specified | mdpi.com |

| Pancreatic Cancer | PANC-1, BxPC-3 | Sensitizes cells to EGFR inhibitors. | STAT3, EGFR | Not Specified | mdpi.com |

Metabolic Pathways and Biotransformation Research of Rhein Disulfate

Phase II Metabolism Investigations

Phase II metabolism involves the conjugation of xenobiotics with endogenous molecules to increase their water solubility and facilitate their excretion. For rhein (B1680588), sulfation is a notable Phase II pathway, alongside glucuronidation. imrpress.comresearchgate.net

Sulfation Reactions and Conjugating Enzymes

The sulfation of rhein involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the hydroxyl groups of the rhein molecule. nih.gov This reaction is catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs). nih.gov In humans, these enzymes are classified into several families, with SULT1 and SULT2 being primarily responsible for the metabolism of xenobiotics. nih.gov

Specifically, the phenol-preferring sulfotransferase, SULT1A1, is known to catalyze the sulfate (B86663) conjugation of various phenolic compounds. nih.gov Given the phenolic structure of rhein, SULT1A1 is a likely candidate for its sulfation. Research on various flavonoids and other phenolic compounds has demonstrated the activity of human SULT1A1 and SULT1A3 in their sulfation. nih.gov The formation of rhein sulfate is a recognized metabolic step. drugbank.com While "rhein disulfate" specifically implies the addition of two sulfate groups, the literature more broadly refers to the formation of rhein sulfates, which would include both mono- and potentially di-sulfated forms.

Table 1: Key Enzymes and Reactions in Rhein Sulfation

| Feature | Description |

| Reaction Type | Phase II Conjugation (Sulfation) |

| Substrate | Rhein |

| Co-substrate (Sulfate Donor) | 3'-phosphoadenosine 5'-phosphosulfate (PAPS) nih.gov |

| Enzyme Superfamily | Sulfotransferases (SULTs) nih.gov |

| Likely Human Enzyme | SULT1A1 (Phenol Sulfotransferase) nih.govnih.gov |

| Product | Rhein Sulfate / this compound |

Interplay with Glucuronidation and Other Conjugation Pathways

The metabolism of rhein is not limited to sulfation. Glucuronidation, the conjugation with glucuronic acid, is another primary Phase II pathway for rhein. imrpress.comresearchgate.net In fact, studies in rats suggest that glucuronidation is the main metabolic route for rhein, followed by methylation and then sulfation. imrpress.comscialert.net This indicates a potential competition between the enzymes responsible for these pathways, namely UDP-glucuronosyltransferases (UGTs) for glucuronidation and SULTs for sulfation, for the rhein substrate.

The balance between these pathways can be influenced by various factors, including the concentration of the substrate and the relative expression and activity of UGTs and SULTs in different tissues. Both glucuronide and sulfate conjugates of anthraquinones have been reported to possess more potent free-radical scavenging activity than the parent compounds, suggesting that these metabolic pathways are crucial for the pharmacological effects of rhein. imrpress.com

Intestinal Microbiota-Mediated Transformations

The gut microbiome plays a critical role in the biotransformation of many orally administered compounds, including anthraquinones like rhein. researchgate.netresearchgate.net

Influence on Gut Microbiome Composition in Research Settings

While direct studies on the effect of this compound on the gut microbiome are limited, research on rhein itself has demonstrated its ability to modulate the composition of the intestinal microbiota. For instance, studies have shown that rhein can alter the gut microbial community, which may be linked to its therapeutic effects. The interaction is bidirectional, as the gut microbiota also significantly metabolizes rhein. researchgate.net It is plausible that the sulfated metabolites of rhein could also interact with and influence the gut microbial ecosystem, though this specific area requires further investigation.

Microbial Contribution to Biotransformation of Sulfated Rhein

The intestinal flora is capable of a wide range of metabolic reactions, including hydrolysis, reduction, acetylation, and demethylation of anthraquinones. researchgate.netdntb.gov.ua Importantly, gut microbes can also reverse Phase II conjugation reactions. Microbial enzymes such as β-glucuronidases can hydrolyze glucuronide conjugates, releasing the parent aglycone. Similarly, microbial sulfatases can cleave sulfate conjugates. This process of "deconjugation" can lead to the reabsorption of the parent compound, creating an enterohepatic circulation loop and prolonging its presence in the body.

While direct evidence for the microbial desulfation of this compound is not extensively documented, the general capacity of the gut microbiota to hydrolyze sulfate conjugates of various xenobiotics is known. nih.govnih.govajol.inforesearchgate.net This suggests that this compound, upon excretion into the intestine via bile, could be transformed back into rhein by microbial sulfatases, which would then be available for reabsorption or further metabolism by the gut microbiota.

Elucidation of Excretion Pathways in Preclinical Species

The excretion of rhein and its metabolites occurs through both urine and feces. In rats, following oral administration, a significant portion of rhein is eliminated in the feces, with a smaller amount excreted in the urine. drugbank.com One study in rats estimated that 37% of the administered dose is excreted in urine and 53% in feces. drugbank.com The metabolites found in urine and feces include rhein glucuronide and rhein sulfate. drugbank.com

The relative contribution of renal and fecal excretion can vary between species. The presence of sulfated metabolites in both urine and feces suggests that after formation in the liver, this compound can be transported to the kidneys for urinary excretion or excreted into the bile, entering the gastrointestinal tract for fecal elimination.

Table 2: Excretion of Rhein and its Conjugated Metabolites in Rats

| Excretion Route | Percentage of Dose | Metabolites Detected |

| Urine | ~37% drugbank.com | Rhein, Rhein Glucuronide, Rhein Sulfate drugbank.com |

| Feces | ~53% drugbank.com | Rhein, Rhein Glucuronide, Rhein Sulfate drugbank.com |

Computational and Theoretical Studies of Rhein Disulfate

Molecular Docking and Dynamics Simulations for Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a ligand, such as Rhein (B1680588) or its metabolites, might bind to a protein target and to characterize the stability and dynamics of the resulting complex frontiersin.orgnih.gov.

Molecular Docking of Rhein:

Studies have extensively used molecular docking to explore the interaction of Rhein with various biological targets. For instance, docking analyses have been performed to understand Rhein's binding to proteins implicated in cancer, inflammation, and metabolic diseases. These simulations predict the preferred binding pose of the ligand in the protein's active site and estimate the binding affinity, often expressed as a docking score or binding energy frontiersin.org. In a study investigating potential inhibitors for the Rac1 protein, a key player in cancer cell signaling, Rhein was identified as a promising candidate through molecular docking, with a binding energy of approximately -6.64 kcal/mol for the wild-type protein frontiersin.org. Another study examining natural anti-arthritic compounds found that Rhein binds effectively to the active site of Cytochrome P450 2C9 (CYP2C9), an enzyme involved in drug metabolism explorationpub.com.

Molecular Dynamics (MD) Simulations of Rhein:

MD simulations provide deeper insights by simulating the movement of atoms in the protein-ligand complex over time. A 100-nanosecond simulation of Rhein bound to the Rac1 protein revealed that the complex remained stable, confirming the potential inhibitory relationship nih.gov. Such simulations can calculate important parameters like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to assess the stability of the complex and the flexibility of its components nih.gov.

Predicted Interactions for Rhein Disulfate:

The introduction of two sulfate (B86663) groups to the Rhein structure would significantly alter its physicochemical properties, primarily by increasing its polarity and water solubility. This change would likely influence its interaction with protein targets. A molecular docking study on related sulfated compounds, such as glucosamine (B1671600) 3-sulfate and glucosamine 6-sulfate, showed that these molecules could also occupy the active site of CYP2C9 explorationpub.com. Based on this, it can be hypothesized that this compound would form different, and potentially more extensive, hydrogen bond networks with target proteins compared to Rhein, due to the presence of the highly polar sulfate groups. The larger size and altered electronic profile of this compound would necessitate fresh docking and MD simulations to accurately predict its specific target interactions and binding affinities.

| Target Protein | Therapeutic Area | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues (for Rhein) | Reference |

|---|---|---|---|---|

| Rac1 (Wild-Type) | Cancer | ~ -6.64 | Gly1, Lys16, Thr17, Thr35, Asp38, Gly60, Gln61 | frontiersin.org |

| Rac1 (P29S Mutant) | Cancer | ~ -4.85 | Not specified | frontiersin.org |

| Cytochrome P450 2C9 (CYP2C9) | Drug Metabolism / Arthritis | Lower (more potent) than glucosamines | Residues in B-C loop, F helix, F-G loop, I helix | explorationpub.com |

| MAPK & AKT (in NF-κB/MAPK pathways) | Chronic Nephropathy | Not specified | Docking confirmed interaction | nih.gov |

| AKT1 & EGFR | Gastric Ulcer | High binding energy reported | Not specified | frontiersin.org |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, providing insights into their stability, reactivity, and spectroscopic characteristics researchgate.netaps.orgmdpi.com.

Electronic Structure of Rhein:

DFT studies have been used to estimate the chemical stability of Rhein mdpi.com. Such calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as a smaller gap generally implies higher chemical reactivity. These computational methods allow for the prediction of molecular geometry, vibrational frequencies, and electronic absorption spectra, which can be correlated with experimental data mdpi.comresearchgate.net.

Predicted Electronic Properties of this compound:

| Computational Method | Calculated Property | Significance for Rhein/Rhein Disulfate | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A study on Rhein metabolites estimated their chemical stability using this method. | mdpi.com |

| DFT | Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, predicting sites for electrophilic and nucleophilic attack. Essential for understanding binding interactions. | researchgate.net |

| Time-Dependent DFT (TD-DFT) | Electronic Absorption Spectra | Predicts UV-Vis absorption wavelengths, which can be compared with experimental spectroscopic data for structural confirmation. | mdpi.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bonding Analysis | Characterizes the nature of chemical bonds (e.g., covalent vs. ionic) within the molecule and between the molecule and a target. | mdpi.com |

Structure-Activity Relationship (SAR) Modeling for Sulfated Rhein Compounds

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that correlates the structural features of a compound with its biological activity gardp.org. For Rhein, numerous derivatives have been synthesized to improve its pharmacological profile, providing a basis for SAR studies mdpi.comresearchgate.net.

SAR of Rhein Derivatives:

Modifications to the core anthraquinone (B42736) structure of Rhein have been shown to significantly impact its activity. For example, creating derivatives can lead to enhanced anti-tumor effects or other desired pharmacological properties researchgate.net. These studies help identify which functional groups are essential for activity (the pharmacophore) and which can be modified to improve potency or reduce toxicity.

Hypothetical SAR for Sulfated Rhein Compounds:

While specific SAR studies on this compound are not available, we can infer potential relationships based on studies of other sulfated molecules. Research on anticonvulsant sugar sulfamates and cyclic sulfate derivatives has shown that the addition of a sulfate group can dramatically enhance potency nih.gov.

A hypothetical SAR model for sulfated Rhein compounds would consider:

Number of Sulfate Groups: The presence of one versus two sulfate groups would likely have a dose-dependent effect on activity, primarily by altering solubility and target interaction.

Position of Sulfation: The biological activity would likely differ depending on which hydroxyl group of the Rhein molecule is sulfated. Sulfation at the C4 or C5 position would yield different isomers with distinct spatial and electronic profiles.

Impact on Lipophilicity: Sulfation drastically decreases lipophilicity. This would reduce the ability of this compound to cross cell membranes via passive diffusion but could enhance its interaction with extracellular targets or specific transporters.

Target Specificity: The increased polarity might shift the compound's target profile away from intracellular enzymes and towards cell surface receptors or extracellular matrix proteins.

| Structural Modification (Hypothetical) | Predicted Effect on Physicochemical Properties | Predicted Impact on Biological Activity | Rationale / Supporting Evidence |

|---|---|---|---|

| Addition of one sulfate group (Monosulfate) | Increased polarity; moderate increase in water solubility. | May enhance activity for specific targets; altered target profile. | Sulfation is a major metabolic pathway researchgate.netfrontiersin.org. |

| Addition of two sulfate groups (Disulfate) | Significantly increased polarity; high water solubility. | Likely poor membrane permeability; activity may be restricted to extracellular targets or require active transport. May enhance potency for certain targets. | Studies on other drug classes show sulfation can enhance potency nih.gov. |

| Sulfation at C4 vs. C5 position | Creates different stereoisomers with unique 3D shapes. | Could lead to different binding affinities and target selectivities. | General principles of stereoisomerism in pharmacology. |

In Silico Prediction of Biochemical Pathway Involvement

In silico tools, especially network pharmacology, are used to predict the biological pathways a compound is likely to modulate scispace.comnih.gov. This approach integrates data from genomics, proteomics, and drug-target interactions to build comprehensive networks that can predict a drug's mechanism of action.

Predicted Pathways for Rhein:

Network pharmacology studies on Rhein have predicted its involvement in numerous critical signaling pathways. These include pathways central to inflammation (NF-κB), cell proliferation and survival (PI3K/Akt, MAPK), and tissue remodeling (TGF-β1) nih.govmdpi.comresearchgate.net. These predictions align well with the experimentally observed anti-inflammatory, anti-cancer, and anti-fibrotic effects of Rhein mdpi.comnih.gov. Computational platforms like Cytoscape are often used to visualize these complex interaction networks, identifying key hub proteins such as AKT1, EGFR, MMP2, and TNF as potential targets for Rhein frontiersin.orgscispace.com.

Predicted Pathways for this compound:

The primary biochemical pathway for the formation of this compound is Phase II metabolism, specifically sulfation, which is catalyzed by sulfotransferase (SULT) enzymes. This process is designed to increase the water solubility of xenobiotics to facilitate their excretion researchgate.netfrontiersin.org.

The involvement of this compound in downstream pathways is likely different from that of Rhein. Due to its increased polarity, this compound may have a lower ability to enter cells and interact with intracellular signaling cascades like PI3K/Akt or MAPK. Its biological effects might be more concentrated on extracellular targets or cell surface receptors. Alternatively, it could be a substrate for specific organic anion transporters that could facilitate its entry into certain cells or its excretion. An in silico analysis predicted that the toxicity risk from sulfated Rhein metabolites is low compared to some other metabolic products researchgate.net. A full in silico pathway analysis for this compound would be needed to generate a comprehensive prediction of its biological role.

| Pathway / Process | Predicted Role of Rhein | Predicted Role of this compound | Reference |

|---|---|---|---|

| Sulfation (Phase II Metabolism) | Substrate for sulfotransferases. | Product of the pathway; designed for enhanced excretion. | researchgate.netfrontiersin.org |

| NF-κB Signaling | Inhibitor; key to its anti-inflammatory effects. | Activity may be reduced due to poor cell permeability. | nih.govmdpi.com |

| PI3K/Akt/mTOR Signaling | Inhibitor; involved in anti-cancer and anti-fibrotic effects. | Activity may be reduced due to poor cell permeability. | frontiersin.orgmdpi.com |

| MAPK Signaling | Modulator; involved in various cellular responses. | Activity may be reduced due to poor cell permeability. | nih.govresearchgate.net |

| TGF-β1 Signaling | Inhibitor; key to its anti-fibrotic effects. | Potential for interaction with extracellular components of this pathway. | mdpi.com |

Future Directions and Research Perspectives on Rhein Disulfate

The study of sulfated metabolites of natural compounds is a burgeoning field, offering insights into pharmacokinetics, bioactivity, and potential therapeutic applications. Rhein (B1680588) disulfate, a metabolite of the anthraquinone (B42736) rhein, represents a frontier in this research area. While data specifically on rhein disulfate is limited, the extensive knowledge of its parent compound, rhein, and the broader class of sulfated anthraquinones provides a robust framework for outlining future research trajectories. This article explores the prospective research avenues for this compound, focusing on synthesis, analysis, mechanistic understanding, and technological integration.

Q & A

Q. What are the established methodologies for synthesizing and characterizing Rhein Disulfate in laboratory settings?

this compound synthesis typically involves sulfation reactions using reagents like sulfur trioxide complexes or chlorosulfonic acid under controlled conditions. Characterization employs techniques such as nuclear magnetic resonance (NMR) for structural verification and high-performance liquid chromatography–mass spectrometry (HPLC-MS) for purity assessment . For reproducibility, document reaction parameters (temperature, solvent ratios) and validate results against reference standards.

Q. How can researchers design experiments to assess this compound’s biochemical interactions (e.g., enzyme inhibition, receptor binding)?

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical studies?

Nonlinear regression models (e.g., sigmoidal dose-response curves) are standard for IC₅₀/EC₅₀ calculations. Use false discovery rate (FDR) corrections for multi-group comparisons to reduce Type I errors, as demonstrated in metabolite association studies . Open-source tools like R or Python’s SciPy package facilitate reproducible analysis.

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s reported mechanisms of action across studies?

Conduct systematic reviews to identify confounding variables (e.g., cell line specificity, assay conditions). Replicate conflicting experiments under standardized protocols. Meta-analyses can resolve discrepancies by aggregating data from independent studies, adjusting for heterogeneity via random-effects models . For example, contradictory findings on androgen receptor modulation may stem from differences in sulfation-dependent metabolite activity .

Q. What advanced techniques validate this compound’s stability and metabolic fate in longitudinal studies?

Employ stable isotope labeling coupled with tandem mass spectrometry (LC-MS/MS) to track metabolic pathways. Accelerated stability testing under varied pH/temperature conditions predicts degradation profiles. Pharmacokinetic modeling (e.g., compartmental analysis) quantifies half-life and biodistribution in in vivo models .

Q. How can interdisciplinary approaches (e.g., computational modeling, multi-omics) enhance this compound research?

Molecular docking simulations predict sulfated metabolites’ binding affinities to target proteins, guiding hypothesis-driven experiments. Integrate transcriptomic and proteomic data to map signaling pathways affected by this compound. Tools like STRING or Gene Ontology enrichment analysis contextualize omics findings .

Methodological Guidance

Q. What criteria define a high-quality experimental design for this compound studies?

- Hypothesis clarity : Link mechanistic hypotheses to prior evidence (e.g., sulfated steroids’ role in hormone-sensitive tissues ).

- Power analysis : Calculate sample sizes to ensure statistical validity.

- Blinding : Implement double-blinding in in vivo studies to reduce bias.

- Data transparency : Share raw datasets and analysis code via repositories like Zenodo or GitHub .

Q. How should researchers mitigate biases in observational studies involving this compound?

Use propensity score matching to balance covariates (e.g., age, hormonal status) in cohort studies. Sensitivity analyses assess the robustness of associations to unmeasured confounding. Pre-register study protocols on platforms like ClinicalTrials.gov to reduce reporting bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.